molecular formula C11H11IN2O2 B6631884 N-(1-cyanopropyl)-3-hydroxy-4-iodobenzamide

N-(1-cyanopropyl)-3-hydroxy-4-iodobenzamide

Cat. No. B6631884
M. Wt: 330.12 g/mol
InChI Key: SCSNCKRNIRERMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanopropyl)-3-hydroxy-4-iodobenzamide, commonly known as CPIB, is a chemical compound with potential applications in scientific research. CPIB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

CPIB selectively targets PKCε by binding to its regulatory domain, which prevents its activation by various stimuli such as phorbol esters. PKCε is involved in various cellular processes such as neuronal signaling and synaptic plasticity, and its inhibition by CPIB has been shown to affect the behavior of rats in various behavioral tests. The exact mechanism by which CPIB affects PKCε activity and behavior is still under investigation.
Biochemical and Physiological Effects:
CPIB has been shown to affect the behavior of rats in various behavioral tests, including the Morris water maze, the elevated plus maze, and the open field test. CPIB has been shown to impair spatial learning and memory in rats, suggesting a potential role for PKCε in these processes. CPIB has also been shown to affect anxiety-related behavior in rats, with conflicting results reported in different studies.

Advantages and Limitations for Lab Experiments

CPIB has several advantages as a research tool, including its selectivity for PKCε, its ability to inhibit PKCε activity in vivo, and its potential role in learning and memory processes. However, CPIB also has several limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

Future research on CPIB could focus on several directions, including the development of more selective PKCε inhibitors, the investigation of the role of PKCε in other cellular processes, and the investigation of the potential therapeutic applications of PKCε inhibitors in various diseases such as Alzheimer's disease and schizophrenia. Further studies on the mechanism of action and physiological effects of CPIB could also provide valuable insights into the role of PKCε in neuronal signaling and synaptic plasticity.

Synthesis Methods

CPIB can be synthesized using various methods, including the reaction of 3-hydroxy-4-iodobenzoic acid with cyanopropyl bromide and triethylamine, or the reaction of 3-hydroxy-4-iodobenzamide with propionitrile and potassium carbonate. The synthesis of CPIB has been optimized to increase yield and purity, and its chemical structure has been confirmed using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

CPIB has potential applications in scientific research, particularly in the field of neuroscience. CPIB has been shown to selectively inhibit the activity of the protein kinase C epsilon (PKCε) isoform, which is involved in various cellular processes such as neuronal signaling and synaptic plasticity. Inhibition of PKCε activity by CPIB has been shown to affect the behavior of rats in various behavioral tests, suggesting a potential role for PKCε in learning and memory processes.

properties

IUPAC Name

N-(1-cyanopropyl)-3-hydroxy-4-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-2-8(6-13)14-11(16)7-3-4-9(12)10(15)5-7/h3-5,8,15H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSNCKRNIRERMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC(=C(C=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropyl)-3-hydroxy-4-iodobenzamide

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